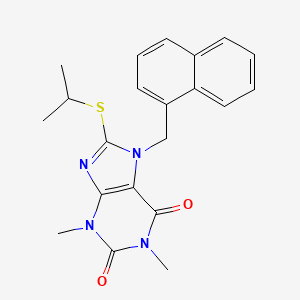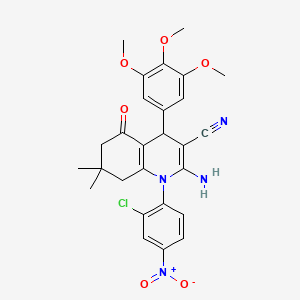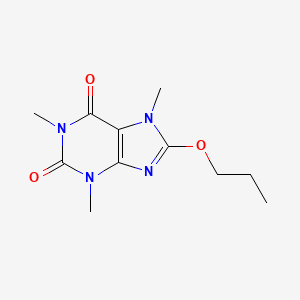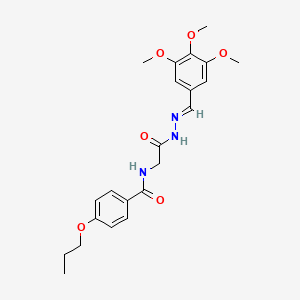
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with naphthalen-1-ylmethyl and propan-2-ylsulfanyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other precursors.
Substitution Reactions: The naphthalen-1-ylmethyl and propan-2-ylsulfanyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to ensure high yields.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps under controlled conditions.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through various substitution reactions.
Scientific Research Applications
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-7-(phenylmethyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.
Uniqueness
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both naphthalen-1-ylmethyl and propan-2-ylsulfanyl groups may enhance its stability, reactivity, and potential biological activities compared to similar compounds.
Properties
CAS No. |
476480-85-0 |
|---|---|
Molecular Formula |
C21H22N4O2S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propan-2-ylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C21H22N4O2S/c1-13(2)28-20-22-18-17(19(26)24(4)21(27)23(18)3)25(20)12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11,13H,12H2,1-4H3 |
InChI Key |
IRJUCBLCPNNDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-phenylethoxy)phenyl]-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12037882.png)
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12037890.png)
![N-(4-bromo-2-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12037895.png)


![methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B12037908.png)
![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12037909.png)
![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12037913.png)

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B12037936.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12037946.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12037957.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12037958.png)

